molecular formula C25H25BrN4O4 B4064232 5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE

5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE

Cat. No.: B4064232
M. Wt: 525.4 g/mol
InChI Key: OFIAUYKFZZZFNN-UHFFFAOYSA-N
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Description

5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenoxy group, a morpholine ring, and a benzodiazole moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Synthesis of the benzodiazole moiety: The benzodiazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling of intermediates: The bromophenoxy intermediate is then coupled with the benzodiazole moiety using a suitable coupling reagent.

    Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Formation of the final compound: The final step involves the reaction of the coupled intermediate with furan-2-carboxylic acid to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the furan ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the benzodiazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cell membrane receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzodiazole derivatives: These compounds share the benzodiazole moiety and may have similar biological activities.

    Morpholine-containing compounds: These compounds contain the morpholine ring and are studied for their potential therapeutic applications.

    Bromophenoxy derivatives: These compounds contain the bromophenoxy group and are used in various chemical and biological studies.

The uniqueness of this compound lies in its combination of these functional groups, which may result in unique biological activities and chemical reactivity.

Properties

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN4O4/c26-19-5-1-4-8-22(19)33-17-18-9-10-23(34-18)24(31)28-25-27-20-6-2-3-7-21(20)30(25)12-11-29-13-15-32-16-14-29/h1-10H,11-17H2,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIAUYKFZZZFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)COC5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 5
5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-[(2-BROMOPHENOXY)METHYL]-N-{1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}FURAN-2-CARBOXAMIDE

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